molecular formula C11H11FN2O2 B8099300 tert-Butyl 2-cyano-5-fluoronicotinate

tert-Butyl 2-cyano-5-fluoronicotinate

Cat. No.: B8099300
M. Wt: 222.22 g/mol
InChI Key: ZAPKSSDVDFQZDC-UHFFFAOYSA-N
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Description

Tert-Butyl 2-cyano-5-fluoronicotinate: is a chemical compound with the molecular formula C11H11FN2O2 and a molecular weight of 222.22 g/mol It is a fluorinated derivative of nicotinic acid, which is a part of the pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyano-5-fluoronicotinate typically involves the following steps:

  • Starting Material: : The synthesis begins with 2-cyano-5-fluoronicotinic acid.

  • Protection: : The carboxylic acid group is protected using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Purification: : The resulting tert-butyl ester is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-cyano-5-fluoronicotinate can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as amines and alcohols.

Major Products Formed

  • Oxidation: : Fluorinated derivatives of the compound.

  • Reduction: : Amines derived from the cyano group.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl 2-cyano-5-fluoronicotinate has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : It can be used as a probe to study biological systems and pathways.

  • Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 2-cyano-5-fluoronicotinate exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and cyano group play crucial roles in its biological activity, affecting various biochemical processes.

Comparison with Similar Compounds

Tert-Butyl 2-cyano-5-fluoronicotinate is unique due to its specific structural features, such as the presence of both fluorine and cyano groups. Similar compounds include:

  • Nicotinic Acid: : A simpler derivative without fluorination.

  • Fluorinated Nicotinates: : Other fluorinated derivatives of nicotinic acid.

  • Cyano-substituted Pyridines: : Compounds with cyano groups on the pyridine ring.

These compounds differ in their reactivity and biological activity, making this compound distinct in its applications.

Properties

IUPAC Name

tert-butyl 2-cyano-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-11(2,3)16-10(15)8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPKSSDVDFQZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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